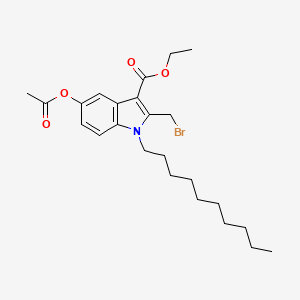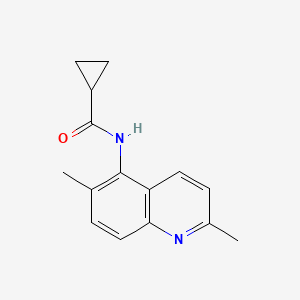![molecular formula C15H9NO3 B15010725 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B15010725.png)
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound is characterized by the presence of an imino group (C=N) and a hydroxyphenyl group attached to an indene-dione structure. Schiff bases have been widely studied due to their diverse applications in various fields, including coordination chemistry, catalysis, and biological activities .
Méthodes De Préparation
The synthesis of 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding quinone derivatives.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: The compound is used in the development of sensors and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its catalytic and biological activities. The presence of the imino and hydroxy groups allows the compound to participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione can be compared with other similar Schiff base compounds, such as:
2-{[(2-hydroxyphenyl)imino]methyl}phenol: This compound also contains a hydroxyphenyl and imino group but differs in its core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H9NO3 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)iminoindene-1,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-12-8-4-3-7-11(12)16-13-14(18)9-5-1-2-6-10(9)15(13)19/h1-8,17H |
Clé InChI |
LEVUICRLFJDCDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=NC3=CC=CC=C3O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)

![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)

![3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15010689.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B15010696.png)

![2-chloro-5-{(4Z)-4-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B15010724.png)

methylidene}hydrazinyl]-3-chloroquinoxaline](/img/structure/B15010732.png)
![2-(4-ethylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15010738.png)
![methyl 4-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15010753.png)
